molecular formula C35H42N4O7S B1443792 Fmoc-Arg(Me,pbf)-OH CAS No. 1135616-49-7

Fmoc-Arg(Me,pbf)-OH

Cat. No.: B1443792
CAS No.: 1135616-49-7
M. Wt: 662.8 g/mol
InChI Key: JAUPJPAADXVUGQ-LJAQVGFWSA-N
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Description

Fmoc-Arg(Me,pbf)-OH, also known as Nα-Fmoc-Nω-methyl-Nω-(4,4’-dimethyl-2,2’-bipyridin-4-ylmethyl)-L-arginine, is a derivative of the amino acid arginine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of incorporation into peptide chains. The Fmoc group (9-fluorenylmethyloxycarbonyl) serves as a protective group for the amino terminus, while the pbf (4,4’-dimethyl-2,2’-bipyridin-4-ylmethyl) group protects the guanidino side chain of arginine.

Mechanism of Action

Target of Action

Fmoc-Arg(Me,pbf)-OH is primarily used in the synthesis of peptide acids . Its primary targets are the amino acid residues in the peptide chain, specifically the C-terminal arginine amino-acid residue .

Mode of Action

this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is pre-loaded onto a resin, facilitating the synthesis of longer peptides . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .

Pharmacokinetics

The compound’s effectiveness in peptide synthesis can be influenced by factors such as the loading of the fmoc-chromophore and the swelling volume in DMF .

Result of Action

The result of this compound’s action is the successful synthesis of peptide acids . For example, the quality of this resin has been confirmed by the successful synthesis of the 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55) .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound should be stored below +30°C . Additionally, the presence of DBU/DMF is necessary for the photometric determination of the Fmoc-chromophore .

Biochemical Analysis

Biochemical Properties

Fmoc-Arg(Me,pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of arginine, while the Pbf group protects the guanidino group. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. The Pbf group is removed by treatment with trifluoroacetic acid (TFA), exposing the guanidino group for further reactions .

Cellular Effects

This compound influences various cellular processes by participating in the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as signaling molecules, binding to cell surface receptors and triggering intracellular signaling cascades. These peptides can also regulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, the peptides can affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The mechanism of action of this compound involves its role in peptide synthesis. The Fmoc group is removed by a base, exposing the amino group of arginine for peptide bond formation. The Pbf group is removed by TFA, exposing the guanidino group for further reactions. These protecting groups ensure the selective and sequential assembly of peptide chains. The peptides synthesized using this compound can interact with various biomolecules, including enzymes, receptors, and regulatory proteins, modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-10°C) and protected from moisture. Prolonged exposure to light, heat, or moisture can lead to degradation, affecting its efficacy in peptide synthesis. In in vitro and in vivo studies, the long-term effects of peptides synthesized using this compound on cellular function can vary depending on the stability and degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity or immunogenicity. The threshold effects observed in these studies can provide valuable insights into the optimal dosage for achieving desired outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the assembly of peptide chains. The metabolic flux and levels of metabolites can be influenced by the peptides synthesized using this compound, as these peptides can modulate the activity of enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum, Golgi apparatus, or mitochondria. These targeting signals and modifications ensure that this compound exerts its effects in the appropriate cellular context, modulating the activity and function of biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Me,pbf)-OH typically involves the following steps:

    Protection of the Arginine Side Chain: The guanidino group of arginine is protected using the pbf group. This is achieved by reacting arginine with 4,4’-dimethyl-2,2’-bipyridin-4-ylmethyl chloride in the presence of a base.

    Fmoc Protection: The amino group of the arginine derivative is then protected with the Fmoc group. This is done by reacting the arginine derivative with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of arginine are reacted with the protecting groups under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Me,pbf)-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: HATU or similar reagents in the presence of a base like DIPEA are used for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions.

Scientific Research Applications

Fmoc-Arg(Me,pbf)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, enabling the study of their structure and function.

    Biology: It aids in the development of peptide-based probes and inhibitors for biological studies.

    Medicine: It is used in the design of peptide-based therapeutics and drug delivery systems.

    Industry: It is employed in the production of peptide-based materials and biomolecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Arg(Pmc)-OH: Another arginine derivative with a different protecting group (Pmc2,2,5,7,8-pentamethylchroman-6-sulfonyl).

    Fmoc-Arg(Mtr)-OH: Uses the Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group for side chain protection.

Uniqueness

Fmoc-Arg(Me,pbf)-OH is unique due to the specific protecting groups used, which offer distinct advantages in terms of stability and ease of removal during peptide synthesis. The pbf group, in particular, provides robust protection for the guanidino group, making it suitable for complex peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJPAADXVUGQ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855649
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135616-49-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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